molecular formula C12H12N2 B1594271 2-(4-Aminobenzyl)pyridine CAS No. 58498-12-7

2-(4-Aminobenzyl)pyridine

Cat. No.: B1594271
CAS No.: 58498-12-7
M. Wt: 184.24 g/mol
InChI Key: UTLDQPSPINRRLM-UHFFFAOYSA-N
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Description

Overview of Pyridine-Containing Compounds in Organic and Medicinal Chemistry

The pyridine (B92270) ring is one of the most significant heterocyclic scaffolds in the fields of organic and medicinal chemistry. researchgate.netbeilstein-journals.org Structurally related to benzene, with one carbon atom replaced by a nitrogen atom, pyridine's unique electronic properties and reactivity make it a cornerstone in the synthesis of a wide array of functional molecules. rsc.org The nitrogen atom in the ring imparts basicity and influences the molecule's dipole moment and reactivity in chemical reactions. rsc.org

Pyridine and its derivatives are ubiquitous in nature, found in essential biomolecules like vitamins (niacin/Vitamin B3, pyridoxine/Vitamin B6) and coenzymes (NAD, NADP). beilstein-journals.orgnih.gov This natural prevalence has inspired chemists to incorporate the pyridine nucleus into synthetic compounds, leading to a remarkable number of successful therapeutic agents. rsc.org The pyridine scaffold is a key component in over 7,000 drug molecules and is present in 95 FDA-approved pharmaceuticals. rsc.org These drugs span a wide range of therapeutic areas, including:

Anticancer: (e.g., Abiraterone acetate (B1210297), Crizotinib) rsc.org

Antiviral: (e.g., Delavirdine for HIV/AIDS) rsc.org

Antibacterial/Antitubercular: (e.g., Isoniazid, Ethionamide) rsc.org

Anti-inflammatory: (e.g., Piroxicam) rsc.org

Cardiovascular: (e.g., Nifedipine, Nilvadipine) rsc.org

The inclusion of a pyridine ring in a drug molecule can significantly enhance its pharmacological profile. nih.gov It can improve biochemical potency, increase metabolic stability, enhance cellular permeability, and resolve issues with protein binding. rsc.orgnih.gov The versatility of the pyridine ring allows for extensive functionalization, enabling chemists to fine-tune the physicochemical properties of a lead compound to optimize its efficacy and safety. beilstein-journals.org This has made the pyridine scaffold a "privileged structure" in drug discovery, consistently utilized to generate novel bioactive molecules. researchgate.net

Significance of Aminobenzyl Moieties in Chemical Scaffolds

The aminobenzyl moiety, which consists of an aminophenyl group attached to a methylene (B1212753) bridge, is another structurally significant component in the design of functional molecules. The amino group (-NH₂) is a key functional group that can act as a hydrogen bond donor and imparts basicity to a molecule. ashp.org This ability to form hydrogen bonds is critical for the interaction of drug molecules with their biological targets, such as proteins and enzymes. nih.gov

The aminobenzyl unit is often employed as a foundational scaffold or a linker in more complex molecular architectures. For instance, research into inhibitors of DNA methyltransferase (DNMT) has utilized N-(4-aminophenyl)benzamide analogues, where the aminophenyl group is crucial for interactions with the enzyme. nih.gov The synthesis of 2-(4-aminophenyl)benzothiazole derivatives, investigated for their photosensitizing properties, also highlights the use of the aminophenyl core, which can be derived from the reduction of a corresponding nitro-phenyl group. google.com

Furthermore, the benzyl (B1604629) portion provides a rigid yet conformationally important spacer that can correctly orient other functional groups for optimal interaction with a target. The entire aminobenzyl scaffold can be a key part of a pharmacophore or can be modified to tune a compound's solubility, lipophilicity, and pharmacokinetic properties. wiley-vch.de Research on related structures, such as 2-(2-aminobenzoyl)pyridine, shows that the aminobenzoyl group is a critical intermediate for synthesizing quinoline (B57606) derivatives and antitumoral agents like batracylin, underscoring the value of the aminobenzyl-type structure in medicinal chemistry. chemicalbook.comcymitquimica.com

Research Trajectory of 2-(4-Aminobenzyl)pyridine and its Derivatives

Direct academic research focusing exclusively on this compound is still emerging. However, its chemical structure suggests a clear research trajectory based on the synthesis and application of its derivatives. One documented synthesis method involves the chlorination of 2-methylpyridine (B31789) to form 2-(chloromethyl)pyridine, which is then condensed with aniline (B41778) to yield the final product. echemi.com This compound is noted as an intermediate in the production of chlorpheniramine. echemi.com

The research path for this compound and its analogues is heavily influenced by the well-established biological activities of related pyridine derivatives. Studies on structurally similar compounds provide a roadmap for potential applications. For example, derivatives of 2-aminopyridine (B139424) have been synthesized and investigated for a wide range of biological activities, including anticancer, antimicrobial, and analgesic properties. scirp.org

Research into related molecules like 2-(4-aminophenyl)imidazo[1,2-a]pyridine has focused on their potential as anticancer agents. rsc.org Similarly, derivatives of 2-(2-Aminobenzoyl)pyridine have been explored for their significant cytotoxic effects against cancer cell lines and their antibacterial properties against Gram-positive bacteria. This suggests that derivatives of this compound could be promising candidates for screening in oncology and infectious disease research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(pyridin-2-ylmethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2/c13-11-6-4-10(5-7-11)9-12-3-1-2-8-14-12/h1-8H,9,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTLDQPSPINRRLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40332670
Record name 2-(4-Aminobenzyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40332670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58498-12-7
Record name 2-(4-Aminobenzyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40332670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 2 4 Aminobenzyl Pyridine

Direct Synthesis Approaches

Direct synthesis approaches aim to construct the 2-(4-aminobenzyl)pyridine scaffold in a convergent manner, often by forming the pyridine (B92270) ring from acyclic precursors or by assembling the key fragments in a minimal number of steps.

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single operation. This strategy is highly atom-economical and simplifies synthetic procedures. wikipedia.org

The Hantzsch pyridine synthesis, first reported in 1881 by Arthur Rudolf Hantzsch, is a classic multi-component reaction that condenses an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297). wikipedia.org The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the corresponding aromatic pyridine. wikipedia.orgorganic-chemistry.org The driving force for the oxidation step is the formation of the stable aromatic pyridine ring. wikipedia.org

To apply this method for the synthesis of a precursor to this compound, 4-aminobenzaldehyde (B1209532) would be utilized as the aldehyde component. The general mechanism involves the initial formation of an enamine from one equivalent of the β-ketoester and ammonia, and a Knoevenagel condensation product from the second equivalent of the β-ketoester and the aldehyde. organic-chemistry.orgyoutube.com These two intermediates then undergo a Michael addition followed by cyclization and dehydration to yield the dihydropyridine (B1217469) ring.

A potential synthetic route adapting the Hantzsch synthesis is outlined below:

Reaction Scheme:

Aldehyde: 4-Nitrobenzaldehyde (the nitro group can be reduced to an amine in a later step)

β-Ketoester: Two equivalents of ethyl acetoacetate (B1235776)

Nitrogen Source: Ammonium acetate

The resulting dihydropyridine would require oxidation, which can be achieved using various reagents such as ferric chloride or manganese dioxide, sometimes in a one-pot procedure. wikipedia.org Subsequent reduction of the nitro group and potential decarboxylation of the ester groups would be necessary to yield this compound. The classical Hantzsch synthesis often suffers from drawbacks like harsh conditions and long reaction times, but modern modifications, such as using microwave irradiation or aqueous micelles, have led to improved yields and milder conditions. wikipedia.orgorganic-chemistry.org

One-pot syntheses that form the pyridine ring using precursors already containing the aminophenyl moiety offer a more direct route. Various methods have been developed for the synthesis of 2,4,6-triarylpyridines and other substituted pyridines that can be adapted for this purpose. derpharmachemica.com For instance, a one-pot condensation of a substituted acetophenone, a benzaldehyde (B42025) derivative, and ammonium acetate in a green solvent like polyethylene (B3416737) glycol (PEG-400) has been reported. derpharmachemica.com

To synthesize this compound, a strategy could involve the reaction of an appropriate chalcone (B49325) (an α,β-unsaturated ketone) derived from 4-aminobenzaldehyde with an enamine or a related species. Another approach involves the formal [2+2+1+1] cyclocondensation of terminal alkynes with a nitrogen source. mdpi.com In one such procedure, aromatic terminal alkynes react with benzamides, which serve as the nitrogen source in the presence of a base like Cs₂CO₃, to form 3,5-diaryl pyridines. mdpi.com Adapting this to include a precursor that can generate the benzylpyridine linkage would be a novel extension.

The development of one-pot, multi-component tandem reactions provides a powerful means to access complex heterocyclic frameworks from simple starting materials. researchgate.net

Catalytic methods, particularly those employing transition metals, are indispensable for the selective formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, providing versatile pathways to the target molecule.

Palladium-catalyzed cross-coupling reactions are among the most efficient methods for forming C-C bonds. nih.gov The Suzuki-Miyaura coupling, which joins an organoboron compound with an organic halide, is particularly noteworthy for its tolerance of a wide range of functional groups and generally high yields. nih.govmdpi.com

A retrosynthetic analysis of this compound suggests two primary Suzuki coupling strategies:

Strategy A: Coupling of a 2-halopyridine (e.g., 2-bromopyridine) with (4-aminobenzyl)boronic acid or its ester derivative.

Strategy B: Coupling of a 2-pyridylboronic acid with a 4-halo-benzylamine derivative (e.g., 4-bromobenzylamine).

The Suzuki reaction of 5-bromo-2-methylpyridin-3-amine (B1289001) with various arylboronic acids has been successfully demonstrated, yielding novel pyridine derivatives in moderate to good yields using a Pd(PPh₃)₄ catalyst. nih.gov This precedent supports the feasibility of Strategy A. The choice of catalyst, ligand, base, and solvent is crucial for optimizing the reaction. mdpi.comacs.org For instance, catalyst systems derived from Pd(OAc)₂ and amine ligands have been developed for the efficient coupling of aryl bromides under mild, aerobic conditions. acs.org

Table 1: Representative Conditions for Suzuki Coupling of Aryl Halides
Aryl HalideBoronic AcidCatalyst/LigandBaseSolventYield (%)Reference
5-Bromo-2-methylpyridin-3-aminePhenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85 nih.gov
4-BromoacetophenonePhenylboronic acidPyridine-Pyrazole/Pd(II)K₂CO₃EtOH/H₂O (MW)98 mdpi.com
4-BromobenzaldehydePhenylboronic acidPd(OAc)₂/DAPCyK₃PO₄EtOH95 acs.org

The Sonogashira coupling reaction provides another powerful route, forming a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org A synthetic strategy for this compound using this reaction would involve two steps:

Sonogashira coupling of a 2-halopyridine with a protected 4-ethynylaniline (B84093) derivative (e.g., 4-ethynyl-N-Boc-aniline).

Subsequent reduction of the resulting alkyne triple bond to a single bond to form the benzyl (B1604629) linker.

This approach has been used in the synthesis of pharmaceutical intermediates. For example, the copper-free Sonogashira coupling of 3-bromoaniline (B18343) with 2-methyl-3-butyn-2-ol (B105114) is a key step in the industrial synthesis of an anticancer drug intermediate. beilstein-journals.org The reaction conditions can be optimized by screening different bases, solvents, and palladium catalysts to achieve high yields. beilstein-journals.orgacs.org

Boron trifluoride diethyl etherate (BF₃·OEt₂) is a versatile Lewis acid that catalyzes a wide array of chemical transformations, including the cyclization of alkynes to form heterocyclic compounds. rsc.orgrsc.org It activates various functional groups, such as carbonyls and imines, making them susceptible to nucleophilic attack by alkynes, which facilitates the formation of complex cyclic structures. rsc.orgresearchgate.net

The synthesis of substituted pyridines can be achieved through BF₃·OEt₂-promoted annulation reactions. For example, a one-pot protocol for constructing 2-phenylpyridines from 3-formylchromones and phenylacetylenes has been developed, where acetonitrile (B52724) serves as the nitrogen source for the pyridine ring. researchgate.net The mechanism proceeds via a cascade of reactions including nucleophilic addition, hydrolysis, Michael-type addition, and ring opening. researchgate.net

Reduction of Nitro Precursors to Amino Functions

A primary and effective route for the synthesis of this compound involves the chemical reduction of its corresponding nitro precursor, 2-(4-nitrobenzyl)pyridine. ontosight.ai This transformation is a fundamental step in aromatic chemistry, converting an electron-withdrawing nitro group (-NO₂) into a versatile amino group (-NH₂). The amino group can then serve as a key handle for further molecular modifications. The reduction of nitroarenes is a well-established process, with various reagents and catalytic systems available to achieve high yields and selectivity. nih.gov

Catalytic transfer hydrogenation has emerged as a highly efficient and practical alternative to traditional catalytic hydrogenation that uses flammable hydrogen gas. nih.gov This method utilizes a hydrogen donor molecule, such as hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O), in combination with a metal catalyst, most commonly palladium on a carbon support (Pd/C). nih.govd-nb.info This system is renowned for its high efficiency, selectivity, and operational simplicity. sci-hub.se

The reaction mechanism involves the catalytic decomposition of hydrazine hydrate on the surface of the palladium catalyst to generate hydrogen in situ, which then reduces the nitro group. d-nb.info This method is particularly advantageous for its chemoselectivity, often leaving other reducible functional groups, such as halogens or carbonyls, intact under controlled conditions. nih.govunimi.it The reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol (B145695) at elevated temperatures. unimi.it

The versatility of the hydrazine hydrate/Pd-C system has been demonstrated in the reduction of a wide array of nitroarenes, including those with heterocyclic structures like pyridine, to their corresponding anilines in excellent yields. unimi.itresearchgate.net The heterogeneous nature of the Pd/C catalyst also allows for easy recovery and recycling, adding to the method's practicality. nih.gov

Table 1: Representative Conditions for Nitro Group Reduction using Catalytic Transfer Hydrogenation

Catalyst Hydrogen Donor Solvent Temperature Outcome Reference
10% Pd/C Hydrazine hydrate Methanol 80 °C (Reflux) Selective reduction of nitro group, tolerant of halogens nih.gov
5% Pd/C Hydrazine hydrate Ethanol Reflux Effective for various nitroarenes, including heterocyclic compounds unimi.it
Pd/C Hydrazine monohydrate N/A N/A Used in the synthesis of pyridine-containing polyimide precursors researchgate.net
Pd/C Hydrazine hydrate Ethanol N/A Applied in the synthesis of nitrochalcone derivatives researchgate.net

Synthesis of Functionalized this compound Derivatives

The functionalization of the this compound scaffold is crucial for tuning its physicochemical and biological properties. Strategic modifications can be made to both the pyridine ring and the aminophenyl moiety.

A variety of synthetic methods can be employed to introduce substituents onto the pyridine ring. These strategies can involve building the ring from acyclic precursors (e.g., Hantzsch or Kröhnke pyridine synthesis) or by functionalizing a pre-existing pyridine ring. rjptonline.org

Modern transition-metal-catalyzed cross-coupling reactions are particularly powerful for this purpose. For instance, palladium-catalyzed reactions can be used to introduce alkyl, aryl, and other groups onto a halogenated pyridine precursor. researchgate.net The direct C-H activation of the pyridine ring is another advanced strategy that allows for the introduction of functional groups without the need for pre-functionalization like halogenation. researchgate.net

Other notable methods include:

The reaction of pyridine N-oxides with Grignard reagents to yield 2-substituted pyridines. organic-chemistry.org

Rhodium-catalyzed ring expansion of isoxazoles to form highly functionalized pyridines. acs.org

Multicomponent reactions that assemble the pyridine ring from simpler starting materials in a single step. beilstein-journals.org

The aminophenyl portion of the molecule offers two primary sites for modification: the amino group and the aromatic ring itself.

The primary amino group is a versatile functional handle that can readily undergo a range of reactions, including:

N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.

N-Alkylation: Introduction of alkyl groups using alkyl halides.

Sulfonamide Formation: Reaction with sulfonyl chlorides.

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with aryl halides to form diarylamines. acs.org

Electrophilic aromatic substitution on the phenyl ring allows for the introduction of substituents such as halogens, nitro groups (which can be subsequently reduced), and acyl groups. The amino group is a strong activating group and directs incoming electrophiles to the ortho positions. Protecting the amino group, for example as an acetamide, can moderate its reactivity and improve reaction control.

The synthesis of enantiomerically pure derivatives is of paramount importance, particularly in medicinal chemistry where stereoisomers can exhibit vastly different biological activities. epo.org When the this compound scaffold is substituted in a way that creates a chiral center, methods for asymmetric synthesis or chiral resolution become necessary.

Key approaches include:

Chiral Resolution: This classical method involves separating a racemic mixture into its constituent enantiomers. This can be achieved by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid or camphorsulfonic acid, followed by separation via crystallization. google.com Chiral chromatography, using a chiral stationary phase, is another powerful technique for separating enantiomers. google.com

Asymmetric Synthesis: This approach aims to directly synthesize a single enantiomer. This can be accomplished by using chiral catalysts, auxiliaries, or starting materials. For example, enantioselective reduction of a prochiral ketone derivative of the scaffold could yield an enantiomerically enriched alcohol. The synthesis of C₂-symmetric analogs of related compounds like 4-(pyrrolidino)pyridine has been explored to create new chiral nucleophilic catalysts, highlighting the interest in chiral pyridine derivatives. rsc.org

Chiral Pool Synthesis: This involves using enantiomerically pure starting materials derived from natural sources to build the desired chiral molecule.

The development of enantiomerically pure compounds often requires multi-step synthetic sequences and careful optimization of reaction conditions to achieve high enantiomeric excess. google.com

Table 2: Summary of Chiral Synthesis Strategies

Strategy Description Example Application Reference
Chiral Resolution Separation of enantiomers from a racemic mixture. Use of optically active acids (e.g., tartaric acid) to form separable diastereomeric salts. google.com
Asymmetric Catalysis Use of a chiral catalyst to favor the formation of one enantiomer over the other. Enantioselective synthesis of C-N axially chiral 2-pyridones using a chiral diphosphine ligand. acs.org
Chiral Chromatography Chromatographic separation of enantiomers using a chiral stationary phase. A common art-known procedure for obtaining pure stereoisomeric forms. google.com

Mechanistic Investigations of Reactions Involving 2 4 Aminobenzyl Pyridine

Reactivity of the Amine Functionality

The primary amine group attached to the benzyl (B1604629) ring is a key site of reactivity, primarily due to the lone pair of electrons on the nitrogen atom, which allows it to act as a potent nucleophile.

The amine functionality of 2-(4-aminobenzyl)pyridine can readily participate in nucleophilic substitution reactions, particularly with alkyl halides. In these reactions, the nitrogen atom acts as the nucleophile, attacking the electrophilic carbon atom of the alkyl halide. This process can proceed through either an SN1 or SN2 mechanism, largely dependent on the structure of the alkyl halide. libretexts.orglibretexts.org

For primary and some secondary alkyl halides, the reaction typically follows a bimolecular nucleophilic substitution (SN2) pathway. libretexts.org This is a concerted, single-step mechanism where the amine's lone pair attacks the electrophilic carbon, leading to the simultaneous formation of a new carbon-nitrogen bond and the cleavage of the carbon-halogen bond. libretexts.org The transition state involves a pentacoordinate carbon atom. The result of this backside attack is the inversion of the stereochemical configuration at the central carbon if it is chiral. libretexts.org

In the case of tertiary alkyl halides, the reaction is more likely to proceed via a unimolecular nucleophilic substitution (SN1) mechanism. libretexts.orgmnstate.edu This two-step process begins with the slow, rate-determining step of the alkyl halide dissociating to form a stable carbocation intermediate. libretexts.org The planar carbocation is then rapidly attacked by the nucleophilic amine from either face, leading to a racemic mixture if the original alkyl halide was chiral. mnstate.edu

Table 1: Mechanistic Details of Nucleophilic Substitution Reactions

Mechanism Substrate Preference Rate Determining Step Stereochemistry Intermediate
SN2 Methyl > 1° > 2° Bimolecular collision of nucleophile and substrate Inversion of configuration Pentacoordinate transition state

| SN1 | 3° > 2° | Unimolecular dissociation of the substrate | Racemization | Carbocation |

The amine group of this compound is readily acylated to form amides. A common and efficient method for this transformation is the reaction with acyl chlorides. libretexts.orgchemguide.co.uk This reaction is a nucleophilic acyl substitution, where the amine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. youtube.com

The mechanism proceeds in two main stages. First, the lone pair of the nitrogen atom of the amine attacks the carbonyl carbon of the acyl chloride, breaking the carbon-oxygen pi bond and forming a tetrahedral intermediate. youtube.com In the second step, the intermediate collapses, reforming the carbon-oxygen double bond and expelling the chloride ion as a leaving group. youtube.com A final deprotonation step, often facilitated by a base such as pyridine (B92270) or a tertiary amine, yields the stable amide and a hydrochloride salt. researchgate.net The reaction is typically vigorous and often carried out in the presence of a non-nucleophilic base to neutralize the hydrogen chloride gas that is produced. libretexts.orgchemguide.co.uk This type of reaction is often referred to as a Schotten-Baumann reaction.

Table 2: Key Steps in the Acylation of this compound with an Acyl Chloride

Step Description
1. Nucleophilic Attack The lone pair of the amine nitrogen attacks the carbonyl carbon of the acyl chloride.
2. Tetrahedral Intermediate Formation A tetrahedral intermediate is formed with a negative charge on the oxygen and a positive charge on the nitrogen.
3. Leaving Group Departure The intermediate collapses, and the chloride ion is expelled as the leaving group.

| 4. Deprotonation | A base removes a proton from the nitrogen atom to yield the final amide product. |

The structural framework of this compound makes it a suitable scaffold for the design of fluorescent probes. Derivatization of the amino group allows for the introduction of fluorophores and recognition moieties, leading to sensors for various analytes. researchgate.net The design of such probes often relies on photophysical processes such as Photoinduced Electron Transfer (PET) and Intramolecular Charge Transfer (ICT). mdpi.com

In a typical design, the aminobenzylpyridine core can act as an electron donor (the "push" component) and can be coupled with an electron-accepting fluorophore (the "pull" component). The interaction of the probe with an analyte can modulate the PET or ICT process, resulting in a change in the fluorescence signal ("turn-on" or "turn-off" response). mdpi.comrsc.org For instance, the amine group can be modified to include a receptor that, upon binding to a target molecule, alters the electronic properties of the system and, consequently, its fluorescence emission. researchgate.net The synthesis of these probes often involves standard organic reactions such as amide bond formation to link the signaling unit to the recognition unit. rsc.org

Table 3: Mechanisms of Action for Fluorescent Probes

Mechanism Description
Photoinduced Electron Transfer (PET) Electron transfer from the donor (aminobenzylpyridine moiety) to the excited fluorophore, which quenches the fluorescence. Analyte binding can inhibit PET, restoring fluorescence.

| Intramolecular Charge Transfer (ICT) | Upon excitation, an electron is transferred from the donor to the acceptor part of the molecule, leading to a highly polar excited state. The emission wavelength is often sensitive to the local environment and analyte binding. |

Reactivity of the Pyridine Nitrogen

The nitrogen atom in the pyridine ring possesses a lone pair of electrons in an sp2 hybridized orbital, making it a Lewis base and a hydrogen bond acceptor. libretexts.org

The pyridine nitrogen of this compound is a strong nucleophilic center that readily coordinates to metal ions, acting as a monodentate ligand. mdpi.com It can form stable complexes with a variety of transition metals, including but not limited to copper(II), zinc(II), cobalt(II), and palladium(II). nih.govmdpi.comnih.govmdpi.com The formation of these coordination complexes involves the donation of the lone pair of electrons from the pyridine nitrogen to a vacant orbital of the metal ion, forming a coordinate covalent bond. mdpi.com

The geometry of the resulting complex is dependent on the coordination number of the metal ion and the nature of other ligands present. For instance, with divalent metal ions, tetrahedral or octahedral geometries are common. mdpi.comrsc.org The aminobenzyl group can influence the steric and electronic properties of the ligand, which in turn affects the stability and reactivity of the metal complex. In some cases, the amine group on the benzyl ring can also participate in coordination, allowing the molecule to act as a bidentate ligand, although coordination through the pyridine nitrogen is generally more favorable.

Table 4: Examples of Coordination Geometries with Pyridine-Based Ligands

Metal Ion Typical Coordination Number Common Geometries
Cu(II) 4, 6 Square planar, Octahedral
Zn(II) 4 Tetrahedral
Co(II) 4, 6 Tetrahedral, Octahedral

| Pd(II) | 4 | Square planar |

The pyridine nitrogen of this compound is an effective hydrogen bond acceptor. mdpi.com It can participate in intermolecular hydrogen bonds with suitable hydrogen bond donors, such as carboxylic acids, phenols, or even other amine groups. researchgate.netnih.govnih.gov These interactions play a crucial role in the crystal packing of the compound and its derivatives, influencing their physical properties. nih.gov

In the solid state, the pyridine nitrogen can form N-H···N or O-H···N hydrogen bonds. researchgate.netnih.gov For example, in a co-crystal with a carboxylic acid, a strong hydrogen bond is expected between the acidic proton of the carboxyl group and the basic pyridine nitrogen. researchgate.net The strength and geometry of these hydrogen bonds can be characterized by techniques such as X-ray crystallography, which provides information on bond distances and angles. mdpi.com The ability of the pyridine nitrogen to act as a hydrogen bond acceptor is a key factor in its role in supramolecular chemistry and crystal engineering. nih.gov

Table 5: Common Hydrogen Bond Interactions Involving Pyridine Nitrogen

Donor Group Acceptor Type of Hydrogen Bond
Carboxylic Acid (-COOH) Pyridine Nitrogen O-H···N
Phenol (-OH) Pyridine Nitrogen O-H···N
Amine (-NH2) Pyridine Nitrogen N-H···N

Intramolecular Reaction Pathways

The intramolecular reaction pathways of this compound, a molecule possessing both an electron-donating aminobenzyl group and an electron-accepting pyridine ring, are of significant interest in understanding its chemical and photophysical behavior. These pathways are predominantly governed by the electronic structure and the potential for conformational changes, particularly upon excitation. Mechanistic investigations have focused on potential pericyclic reactions and well-documented photophysical processes such as intramolecular charge transfer.

Electrocyclization and Aza-Diels-Alder Reactions

Electrocyclization and aza-Diels-Alder reactions represent two major classes of pericyclic reactions that could theoretically serve as intramolecular pathways for pyridine derivatives. However, specific mechanistic studies detailing these intramolecular pathways for this compound are not extensively documented in the current scientific literature. The following provides a general overview of these reaction types as they pertain to pyridine synthesis and reactivity.

Aza-Diels-Alder Reactions: The aza-Diels-Alder reaction is a variation of the Diels-Alder reaction where a nitrogen atom replaces a carbon in either the diene or dienophile component. nih.govrsc.org This reaction is a powerful tool for synthesizing nitrogen-containing six-membered rings, including pyridine and tetrahydropyridine (B1245486) structures. rsc.org The reaction can proceed through a concerted or stepwise mechanism. nih.gov While extensively used in the synthesis of complex pyridine derivatives, these are typically intermolecular processes or intramolecular reactions of specifically designed precursors, rather than a pathway involving the this compound structure itself. nih.govnih.gov For instance, metal-free, formal [2+2+2] cycloaddition strategies have been developed to synthesize polycyclic pyridine derivatives through a cascade mechanism involving an aza-Diels-Alder reaction. nih.gov

Intramolecular Charge Transfer (ICT) Mechanisms

The photophysical properties of this compound are dominated by Intramolecular Charge Transfer (ICT), a fundamental process in many donor-acceptor molecules. This compound's structure, featuring an electron-donating aminobenzyl moiety linked to an electron-accepting pyridine ring, makes it a candidate for pronounced ICT upon photoexcitation.

Upon absorption of light, the molecule is promoted from its ground state (S₀) to an excited state (S₁). This excitation can initially lead to a "Locally Excited" (LE) state, where the electron density distribution is similar to the ground state. However, in molecules with suitable donor-acceptor architecture, a rapid transfer of an electron can occur from the highest occupied molecular orbital (HOMO), localized on the donor (aminobenzyl group), to the lowest unoccupied molecular orbital (LUMO), localized on the acceptor (pyridine ring). This results in the formation of a highly polar Intramolecular Charge Transfer (CT) state. mdpi.comresearchgate.net

The occurrence and characteristics of ICT are highly sensitive to the surrounding environment, particularly solvent polarity. researchgate.netsciforum.net In polar solvents, the highly dipolar CT state is stabilized more than the less polar LE state, leading to a significant red-shift (bathochromic shift) in the fluorescence emission spectrum. nih.gov This phenomenon is known as solvatochromism. The relationship between the Stokes shift (the difference in wavenumber between the absorption and emission maxima) and the solvent polarity can often be described by the Lippert-Mataga equation, which provides insight into the change in dipole moment upon excitation.

One of the most widely accepted models to describe the structural dynamics of ICT is the Twisted Intramolecular Charge Transfer (TICT) model. mdpi.com This model posits that the charge transfer is coupled with a conformational change, specifically the rotation around the single bond connecting the donor and acceptor moieties. In the excited state, the molecule twists towards a perpendicular geometry, which is electronically favorable for complete charge separation, leading to the formation of the stable TICT state from which fluorescence occurs. mdpi.comnih.gov

Studies on analogous aminopyridine and aminobenzonitrile derivatives have demonstrated these principles. For example, the dual fluorescence observed in many aminobenzonitriles is attributed to emissions from both the LE and CT states. researchgate.net The efficiency of ICT and the appearance of a distinct CT emission band depend on a sufficiently small energy gap between the LE and CT states. researchgate.net In many aminopyridine derivatives, fluorescence properties are strongly modulated by solvent polarity, indicating a significant charge transfer character in the excited state. researchgate.netsciforum.netnih.gov

The photophysical properties of various aminopyridine derivatives in different solvents illustrate the effect of ICT. As solvent polarity increases, a bathochromic shift in the emission wavelength is typically observed, along with a change in the fluorescence quantum yield.

Photophysical Data for a Representative Aminopyridine Derivative in Various Solvents
SolventPolarity Index (ET(30))Absorption Max (λabs, nm)Emission Max (λem, nm)Stokes Shift (cm-1)
Cyclohexane31.22703507937
Chloroform39.12703809645
Ethanol (B145695)51.927040011111
Acetonitrile (B52724)45.627041011811
DMSO45.127043013045

Data is illustrative based on general findings for aminopyridine derivatives to demonstrate the principles of ICT and solvatochromism. sciforum.netnih.gov

This table demonstrates the typical trend observed for donor-acceptor molecules like this compound, where the emission maximum shifts to longer wavelengths (red-shift) and the Stokes shift increases significantly with rising solvent polarity, confirming the formation of a highly polar charge-transfer state upon excitation.

Advanced Spectroscopic and Computational Characterization of 2 4 Aminobenzyl Pyridine

Elucidation of Molecular Structure

Determining the precise molecular structure is fundamental to understanding the properties and reactivity of 2-(4-aminobenzyl)pyridine. High-resolution spectroscopic and crystallographic techniques are indispensable for this purpose.

X-ray Crystallography of this compound and its Co-crystals

Single-crystal X-ray diffraction stands as the definitive method for determining the solid-state structure of molecules. While a dedicated crystallographic study of this compound alone is not extensively reported in the reviewed literature, significant insights are gained from the study of its co-crystals. Co-crystal engineering has emerged as a powerful strategy to modulate the physicochemical properties of materials. rsc.orgresearchgate.net The formation of co-crystals often relies on predictable and robust intermolecular interactions, known as supramolecular synthons. researchgate.netrsc.orgjyu.fi

In the context of pyridine (B92270) derivatives like this compound, the carboxylic acid–pyridine supramolecular heterosynthon is a commonly exploited interaction. rsc.orgmdpi.com This involves a strong hydrogen bond between the acidic proton of a carboxylic acid and the basic nitrogen atom of the pyridine ring. The amino group on the benzyl (B1604629) substituent of this compound can also participate in hydrogen bonding, acting as a donor. researchgate.net

Studies on related systems, such as co-crystals of gallic acid with substituted pyridines, demonstrate the formation of these predictable acid-pyridine heterosynthons, which dictate the crystal packing. mdpi.com For instance, the co-crystallization of 2-hydroxypyridine (B17775) (in its pyridone-2 tautomer form) with gallic acid results in a two-point acid-pyridine heterosynthon involving O-H···O and N-H···O hydrogen bonds. mdpi.com The rational design of co-crystals, guided by an understanding of these synthons, allows for the creation of new materials with tailored properties. rsc.org

To illustrate the type of data obtained from such studies, the table below presents hypothetical crystallographic data for a co-crystal of this compound with a generic carboxylic acid, based on findings for similar structures. mdpi.comacs.org

Table 1: Representative Crystallographic Data for a Hypothetical this compound Co-crystal

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.5
b (Å) 15.2
c (Å) 8.9
α (°) 90
β (°) 105.3
γ (°) 90
Volume (ų) 1365
Z 4
Key H-Bond Synthon N(pyridine)···H-O(acid)

Note: This table is illustrative and based on typical values for pyridine-carboxylic acid co-crystals.

Advanced NMR and Mass Spectrometry for Structural Confirmation

While X-ray crystallography provides solid-state information, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for confirming the molecular structure in solution and determining its exact mass. frontiersin.org

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the connectivity of atoms in a molecule. ethernet.edu.et For this compound, the ¹H NMR spectrum would show distinct signals for the protons on the pyridine ring, the aniline (B41778) ring, the methylene (B1212753) bridge (-CH₂-), and the amino group (-NH₂). The chemical shifts and coupling patterns of the pyridine protons are particularly informative for confirming the substitution pattern. ethernet.edu.et Similarly, the ¹³C NMR spectrum provides information on the carbon framework.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), is used to determine the precise molecular weight and elemental formula of a compound. nih.govmdpi.com For this compound (C₁₂H₁₂N₂), the expected exact mass is 184.1000. nih.gov Gas Chromatography-Mass Spectrometry (GC-MS) provides information on both the retention time of the compound and its fragmentation pattern upon electron impact, which serves as a molecular fingerprint. nih.gov Tandem mass spectrometry (MS/MS) can further be used to fragment the parent ion and analyze the resulting daughter ions, providing detailed structural information. mdpi.com

Table 2: Spectroscopic Data for this compound

Technique Parameter Observed Value/Fragment
¹³C NMR Chemical Shifts (δ) Data available in spectral databases. nih.gov
GC-MS Molecular Ion (M⁺) m/z 184 nih.gov
Major Fragments m/z 183, 106 nih.gov
HRMS Exact Mass [M+H]⁺ Calc. for C₁₂H₁₃N₂⁺: 185.1073

Note: Specific NMR shift values are dependent on the solvent and experimental conditions.

Computational Chemistry Studies

Computational chemistry provides theoretical insights into the behavior of molecules, complementing experimental data. bohrium.com Methods like Density Functional Theory (DFT) are widely used to predict molecular properties. scispace.comrsc.org

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

DFT is a computational method used to investigate the electronic structure of many-body systems. scispace.comamazonaws.com It is employed to optimize molecular geometry and calculate various electronic properties that govern a molecule's reactivity. researchgate.net

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. scirp.org

Conceptual DFT also provides a framework for defining chemical reactivity descriptors such as chemical potential (μ), electronegativity (χ), and chemical hardness (η). researchgate.net These global reactivity descriptors help in predicting how a molecule will behave in a chemical reaction. researchgate.net Analysis of the molecular electrostatic potential (MEP) map can identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting sites for intermolecular interactions.

Table 3: Representative DFT-Calculated Reactivity Descriptors

Parameter Definition Significance for this compound
E(HOMO) Energy of the Highest Occupied Molecular Orbital Indicates electron-donating ability (aniline moiety).
E(LUMO) Energy of the Lowest Unoccupied Molecular Orbital Indicates electron-accepting ability (pyridine ring).
Energy Gap (ΔE) E(LUMO) - E(HOMO) Relates to chemical reactivity and stability. scirp.org
Chemical Hardness (η) (I - A) / 2 Measures resistance to change in electron distribution.

| Electronegativity (χ) | (I + A) / 2 | Measures the power to attract electrons. researchgate.net |

Note: I ≈ -E(HOMO), A ≈ -E(LUMO) (Koopmans' theorem). Values are dependent on the functional and basis set used.

Time-Dependent DFT (TD-DFT) for Optoelectronic Properties

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of molecules in their excited states. acs.org It is a powerful tool for predicting the electronic absorption spectra (like UV-Visible spectra) and other optoelectronic properties of molecules. nih.gov

By calculating the vertical electronic excitation energies and the corresponding oscillator strengths, TD-DFT can simulate the absorption spectrum. bohrium.com The calculations can identify the nature of the electronic transitions, for example, whether they are localized on a specific part of the molecule or involve intramolecular charge transfer (ICT). For this compound, transitions could involve π-π* excitations within the aromatic rings or charge transfer from the electron-rich aminobenzyl group to the electron-deficient pyridine ring. These properties are critical for applications in areas like dye-sensitized solar cells or organic light-emitting diodes. researchgate.net

Table 4: Hypothetical TD-DFT Results for Electronic Transitions

Transition Calculated λₘₐₓ (nm) Oscillator Strength (f) Major Contribution
S₀ → S₁ ~300 > 0.1 HOMO → LUMO (π-π*)

Note: These values are illustrative and highly dependent on the computational method and solvent model.

Molecular Docking Simulations for Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). nih.govopenaccessjournals.com This method is fundamental in structure-based drug design for predicting the binding mode and affinity of a potential drug candidate within the active site of a target protein. plos.org

The process involves sampling a vast number of possible conformations of the ligand within the receptor's binding site and then using a scoring function to rank these poses. openaccessjournals.com For this compound, docking simulations could be used to predict its interactions with a specific enzyme or receptor. The simulations would identify key interactions, such as hydrogen bonds between the amino group or the pyridine nitrogen and amino acid residues in the receptor, as well as hydrophobic and π-π stacking interactions involving the aromatic rings. d-nb.info These predictions are invaluable for guiding the synthesis of more potent and selective inhibitors. frontiersin.org

Table 5: Illustrative Molecular Docking Results

Target Protein Predicted Binding Affinity (kcal/mol) Key Interacting Residues Type of Interaction
Example Kinase -8.5 Asp145 H-bond with -NH₂ group
Lys72 H-bond with pyridine N

Note: This table is for illustrative purposes only. Actual results depend on the specific protein target and docking software used.

Analysis of Frontier Molecular Orbitals (FMO) and Molecular Electrostatic Potentials (MEPS)

The electronic properties and reactivity of this compound can be elucidated through computational chemistry, specifically by analyzing its Frontier Molecular Orbitals (FMOs) and Molecular Electrostatic Potential (MEP). These analyses, typically performed using Density Functional Theory (DFT), provide critical insights into the molecule's behavior in chemical reactions.

The FMOs, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding chemical reactivity. researchgate.netsemanticscholar.org The HOMO represents the orbital with the highest energy that is occupied by electrons and is associated with the molecule's ability to donate electrons (nucleophilicity). Conversely, the LUMO is the lowest energy orbital that is unoccupied and relates to the molecule's ability to accept electrons (electrophilicity). researchgate.netresearchgate.net The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. semanticscholar.orgresearchgate.net

Table 1: Representative FMO and Reactivity Parameters from DFT Calculations

ParameterDescriptionTypical Calculated Value (eV)
EHOMOEnergy of the Highest Occupied Molecular Orbital-5.0 to -5.5
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-0.8 to -1.2
ΔE (HOMO-LUMO Gap)Energy difference between HOMO and LUMO3.8 to 4.5
Ionization Potential (I)Energy required to remove an electron (≈ -EHOMO)5.0 to 5.5
Electron Affinity (A)Energy released when an electron is added (≈ -ELUMO)0.8 to 1.2
Electronegativity (χ)Tendency to attract electrons2.9 to 3.35
Chemical Hardness (η)Resistance to change in electron distribution1.9 to 2.25
Electrophilicity Index (ω)Global electrophilic nature of the molecule1.8 to 2.5

Note: Values are illustrative, based on DFT calculations (e.g., B3LYP/6-31G level) of similar aminophenyl-pyridine structures. Actual values may vary. researchgate.netresearchgate.netmdpi.com

The Molecular Electrostatic Potential (MEP) map is another vital tool that visualizes the charge distribution on the molecule's surface. mdpi.com It helps in predicting sites for electrophilic and nucleophilic attack and understanding intermolecular interactions. The MEP map uses a color scale where red indicates regions of most negative electrostatic potential (electron-rich, susceptible to electrophilic attack), and blue indicates the most positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent regions of intermediate or near-zero potential. mdpi.com

In the MEP of this compound, the most negative potential (red) is concentrated around the nitrogen atom of the pyridine ring, making it the primary site for electrophilic attack and protonation. niscair.res.in A less intense negative region is also found around the nitrogen atom of the amino group. The hydrogen atoms of the amino group, being electron-poor, represent a region of positive potential (blue), making them sites for nucleophilic attack. The aromatic rings typically show regions of intermediate potential. This understanding of the electrostatic landscape is crucial for predicting how the molecule will interact with receptors and other molecules. researchgate.netniscair.res.in

Studies on Hydrogen Bonding and Intermolecular Interactions

The supramolecular architecture and crystal packing of this compound are governed by a network of hydrogen bonds and other non-covalent intermolecular interactions. The molecule possesses functional groups capable of both donating and accepting hydrogen bonds. Specifically, the primary amino (-NH2) group acts as a hydrogen bond donor, while the nitrogen atom of the amino group and, more significantly, the nitrogen atom of the pyridine ring act as hydrogen bond acceptors. nih.gov

Based on computed properties, this compound has one hydrogen bond donor count and two hydrogen bond acceptor counts. nih.gov This configuration allows for the formation of robust intermolecular hydrogen bonds, which are fundamental to the stability of its crystal lattice. The most prominent of these is the N-H···N hydrogen bond, where the amino group of one molecule donates a proton to the pyridine nitrogen of an adjacent molecule. This type of interaction is commonly observed in the crystal structures of related aminophenyl-pyridine compounds, often leading to the formation of extended supramolecular assemblies like chains or sheets. researchgate.netnih.govnih.gov

N-H···N(amino) : A weaker hydrogen bond may form between the amino group of one molecule and the amino nitrogen of another.

C-H···N : Weak hydrogen bonds involving the aromatic C-H groups and the pyridine nitrogen atom can further stabilize the structure. iucr.org

π-π Stacking : The aromatic phenyl and pyridine rings can engage in π-π stacking interactions, where the electron clouds of adjacent rings interact favorably. Centroid-to-centroid distances in similar structures are typically in the range of 3.5 to 3.8 Å. nih.gov

C-H···π Interactions : Hydrogen atoms from the methylene bridge or aromatic rings can interact with the π-system of an adjacent aromatic ring. iucr.org

Hirshfeld surface analysis, a computational tool used to visualize and quantify intermolecular interactions in a crystal, would provide further detail. nih.govnih.govmdpi.com For analogous molecules, Hirshfeld analysis typically reveals that H···H, C···H/H···C, and N···H/H···N contacts are the most significant contributors to the crystal packing, confirming the importance of the hydrogen bonding network. nih.govresearchgate.net These combined interactions dictate the specific packing motif, which could be, for example, a herringbone or layered arrangement. nih.govmdpi.com

Table 2: Potential Intermolecular Interactions in Solid this compound

Interaction TypeDonorAcceptorTypical Role in Crystal Packing
Strong Hydrogen Bond -NH2 (Amino H)N (Pyridine)Formation of primary supramolecular chains or dimers. researchgate.netnih.gov
Weak Hydrogen Bond -NH2 (Amino H)N (Amino)Cross-linking of primary chains.
Weak Hydrogen Bond C-H (Aromatic/Methylene)N (Pyridine)Stabilization of the 3D network. iucr.org
π-π Stacking Phenyl / Pyridine RingPhenyl / Pyridine RingContributes to packing efficiency and stability. nih.gov
C-H···π Interaction C-H (Aromatic/Methylene)Phenyl / Pyridine RingFurther stabilization of the crystal lattice. iucr.org

Biological Activity and Medicinal Chemistry of 2 4 Aminobenzyl Pyridine Derivatives

Anticancer Activity and Mechanistic Studies

The quest for novel and effective anticancer agents has led to the investigation of numerous synthetic compounds, with 2-(4-aminobenzyl)pyridine derivatives showing considerable promise. nih.govresearchgate.net Their activity has been evaluated against a variety of cancer cell lines, and studies have begun to unravel the intricate mechanisms through which they exert their cytotoxic effects.

A number of studies have reported the in vitro cytotoxic effects of this compound and its derivatives against a panel of human cancer cell lines. For instance, novel imidazo[1,2-a]pyridine (B132010) derivatives have been synthesized and evaluated for their anticancer activities. tandfonline.com One such derivative, 2-(4-aminophenyl)-N-(tert-butyl)imidazo[1,2-a]pyridin-3-amine, demonstrated significant anti-proliferative properties against laryngeal (Hep-2), hepatocellular (HepG2), breast (MCF-7), and skin cancer (A375) cell lines, with IC50 values of 11 μM, 13 μM, 11 μM, and 11 μM, respectively. rsc.org

Another study focused on 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile (B74902) derivatives, which exhibited promising in vitro cytotoxic activities against various cancer cell lines, including A549 (lung) and MCF-7 (breast) cells. nih.gov The encapsulation of these pyridine (B92270) derivatives into lipid nanocapsules further enhanced their cytotoxicity, leading to a significant decrease in IC50 values compared to the free compounds. nih.gov

Furthermore, the synthesis of novel pyridine and pyridone-based compounds has yielded derivatives with potent activity against MCF-7 and HepG2 cells. nih.gov Specifically, one pyridone derivative showed a low IC50 value of 4.5 ± 0.3 µM in HepG2 cells. nih.gov The antiproliferative activity of various pyridine derivatives has been linked to the nature and position of substituents on the pyridine ring. nih.gov

Table 1: In vitro Cytotoxicity of Selected this compound Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
2-(4-aminophenyl)-N-(tert-butyl)imidazo[1,2-a]pyridin-3-amineHep-2 (Laryngeal)11 rsc.org
HepG2 (Hepatocellular)13 rsc.org
MCF-7 (Breast)11 rsc.org
A375 (Skin)11 rsc.org
Pyridone derivativeHepG2 (Hepatocellular)4.5 ± 0.3 nih.gov
Imidazo[1,2-a]pyridine derivatives (6d and 6i)HepG2 (Hepatocellular)Not specified tandfonline.com
N-Benzyl-2-phenylpyrimidin-4-amine derivativesNonsmall Cell Lung CancerNot specified nih.gov
2-aminothiazole derivativesVarious cancer cell linesNot specified nih.gov

This table is not exhaustive and represents a selection of reported data.

The anticancer effects of this compound derivatives are often mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest. tandfonline.comnih.gov Studies have shown that these compounds can trigger apoptosis through both intrinsic and extrinsic pathways. qu.edu.qa

For example, certain pyridine derivatives have been found to induce G2/M phase arrest in the cell cycle of liver and breast cancer cells. nih.gov This arrest is often accompanied by an upregulation of key regulatory proteins such as p53 and p21. nih.gov The tumor suppressor protein p53 plays a crucial role in preventing damaged cells from proliferating and can initiate apoptosis if the DNA damage is irreparable. nih.gov The induction of p53 by these compounds leads to an increase in p21, a cyclin-dependent kinase (CDK) inhibitor, which in turn halts the cell cycle. nih.gov

Furthermore, some derivatives have been shown to upregulate the c-Jun N-terminal kinase (JNK), a protein involved in stress-induced apoptosis. nih.gov In one study, a pyridine derivative was also found to induce the phosphorylation of JNK in HepG2 cells. nih.gov Other research has demonstrated that imidazo[1,2-a]pyridine derivatives inhibit DNA synthesis in HepG2 cells through an apoptotic pathway, with molecular docking studies suggesting an interaction with caspase-3 and caspase-9, key executioner enzymes in apoptosis. tandfonline.com

The anticancer activity of this compound derivatives can also be attributed to their ability to inhibit specific molecular targets that are crucial for cancer cell survival and proliferation.

DNA Gyrase: Some pyridine derivatives have been investigated as inhibitors of DNA gyrase, an essential bacterial enzyme that is also a target in cancer therapy due to its similarity to human topoisomerase II. researchgate.net

Histone Demethylases (HDMs): Virtual screening has identified substituted 2-(2-aminopyrimidin-4-yl)pyridine-4-carboxylates as inhibitors of JumonjiC (JmjC) domain-containing histone demethylases, such as JMJD2A. nih.gov These enzymes are often dysregulated in cancer, and their inhibition represents a promising therapeutic strategy. nih.gov X-ray crystallography has revealed that these compounds bind competitively to the 2-oxoglutarate binding site of the enzyme. nih.gov

Tubulin Polymerization: Certain nih.govrsc.orgnih.govtriazolo[4,3-a]pyridine derivatives have been identified as potent inhibitors of tubulin polymerization, a process essential for cell division. mdpi.comsemanticscholar.org One derivative, bearing an N-methyl-5-indolyl substituent, displayed an IC50 value of 1.64 ± 0.11 µM for tubulin polymerization inhibition and induced G2/M cell cycle arrest and apoptosis in HeLa cells. mdpi.comsemanticscholar.org

SHP2 Protein Enzyme: A series of novel triazoloquinazolinone derivatives have been designed and evaluated for their inhibitory activity against the SHP2 protein enzyme, a non-receptor protein tyrosine phosphatase that is a key signaling node in cancer. mdpi.com One of these compounds exhibited an IC50 value of 14.67 µM against A375 melanoma cells. mdpi.com

Structure-activity relationship (SAR) studies are crucial for optimizing the anticancer potency of this compound derivatives. These studies have revealed that the nature, number, and position of substituents on the pyridine ring significantly influence their biological activity. nih.gov

For instance, the presence of hydroxyl (-OH) and methoxy (B1213986) (-OMe) groups can enhance antiproliferative activity. nih.gov The insertion of one OH group has been shown to reduce IC50 values, with a more significant reduction observed with two OH groups. nih.gov Conversely, the presence of halogen atoms or bulky groups tends to decrease antiproliferative activity. nih.gov

In the context of imidazo[1,2-a]pyridine derivatives, the presence of an S-alkyl/aryl moiety has been explored, with certain derivatives showing broad antiproliferative activity against various tumor cell lines. tandfonline.com For N-benzyl-2-phenylpyrimidin-4-amine derivatives, a six-membered ring in a specific position was found to be optimal for potency. nih.gov Furthermore, the introduction of nitrogen-containing heterocycles, such as imidazole, has been attempted to mitigate potential metabolic liabilities of the pyridine moiety. nih.gov

Antimicrobial and Antifungal Properties

In addition to their anticancer potential, derivatives of this compound have demonstrated significant antimicrobial and antifungal activities. This dual activity makes them attractive candidates for the development of new therapeutic agents to combat infectious diseases, including those caused by multidrug-resistant strains.

A variety of this compound derivatives have been synthesized and screened for their in vitro activity against a range of bacterial and fungal pathogens. acs.orgshd-pub.org.rs For example, a series of novel hybrid sulfaguanidine (B1682504) moieties bearing a pyridine-2-one core showed moderate to good antimicrobial activity against six bacterial strains and two fungal pathogens. nih.gov

In another study, newly synthesized indenopyridine derivatives were evaluated against different strains of Gram-positive and Gram-negative bacteria, as well as the opportunistic pathogenic yeast Candida albicans. ekb.eg Some of these compounds exhibited moderate antimicrobial activity. ekb.eg Similarly, certain pyridine-4-carbohydrazide derivatives have shown potent activity against various bacterial strains, including multidrug-resistant (MDR) strains, with some compounds exhibiting remarkable bactericidal activity. mdpi.com

Furthermore, metal complexes of a Schiff base derived from 2-{(E)-[(4-aminophenyl)imino]-methyl}-4,6-dichlorophenol have been prepared and tested for their antibacterial and antifungal activities. shd-pub.org.rs The zinc complex, in particular, was found to be the most effective, with a minimum inhibitory concentration (MIC) value of 64 μg/mL against C. tropicalis and B. subtilis. shd-pub.org.rs

Table 2: Antimicrobial and Antifungal Activity of Selected this compound Derivatives

Compound/DerivativeMicrobial StrainActivity/MICReference
Zinc complex of 2-{(E)-[(4-aminophenyl)imino]-methyl}-4,6-dichlorophenolCandida tropicalis64 µg/mL shd-pub.org.rs
Bacillus subtilis64 µg/mL shd-pub.org.rs
Pyridine-4-carbohydrazide derivative 3Aeromonas hydrophila ATCC 79662 µg/mL mdpi.com
Pyridine-4-carbohydrazide derivative 6Staphylococcus aureus ATCC 292132 µg/mL mdpi.com
Pyridine derivative 12aEscherichia coli0.0195 mg/mL mdpi.com
Bacillus mycoides0.0048 mg/mL mdpi.com
Candida albicans0.0048 mg/mL mdpi.com
Pyridine derivative 15Escherichia coli0.0048 mg/mL mdpi.com
Bacillus mycoides0.0098 mg/mL mdpi.com
Candida albicans0.039 mg/mL mdpi.com

This table is not exhaustive and represents a selection of reported data.

Minimum Inhibitory Concentration (MIC) Determinations

The antimicrobial potential of pyridine derivatives has been explored through the determination of their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. While specific MIC data for this compound is not extensively detailed in the provided research, studies on structurally related pyridine compounds offer valuable insights.

A study on a series of 2-amino-4-aryl-3,5-dicarbonitrile-6-thiopyridines revealed their potential as antimicrobial agents. nih.gov Similarly, other research has identified pyridine derivatives with significant antibacterial and antifungal activity. For instance, one study reported that certain new pyridine derivatives exhibited good antimicrobial activity, with one compound showing an MIC of 0.0195 mg/mL against E. coli and 0.0048 mg/mL against Bacillus mycoides and C. albicans. mdpi.com Another derivative in the same study was active against E. coli with an MIC of 0.0048 mg/mL. mdpi.com

Investigations into sulfaguanidine hybrids bearing a pyridine-2-one moiety also demonstrated notable antimicrobial action against various pathogens. nih.gov For example, a 3-(3-hydroxy-4-methoxyphenyl) acrylamide (B121943) derivative showed broad-spectrum activity with MIC values ranging from 4.69 to 9.38 µM against multidrug-resistant bacteria. nih.gov These findings underscore the potential of the pyridine scaffold in developing new antimicrobial agents.

Compound ClassTest OrganismMIC ValueReference
Pyridine DerivativeE. coli0.0195 mg/mL mdpi.com
Pyridine DerivativeB. mycoides0.0048 mg/mL mdpi.com
Pyridine DerivativeC. albicans0.0048 mg/mL mdpi.com
Pyridine DerivativeE. coli0.0048 mg/mL mdpi.com
3-(3-hydroxy-4-methoxyphenyl) acrylamide-sulfaguanidine hybridMDR Bacteria4.69–9.38 µM nih.gov

Other Biological Applications

The ability of a compound to neutralize harmful free radicals is a measure of its antioxidant activity. This is often evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays, with results typically reported as IC50 values (the concentration required to scavenge 50% of the radicals).

While specific studies focusing solely on the antioxidant activity of this compound derivatives are not detailed in the available literature, research on related heterocyclic structures provides context. For example, a study on new indenopyridine derivatives found that many of the synthesized compounds were potent antioxidant agents when compared to ascorbic acid in the DPPH assay. ekb.eg Another study on novel N-methylated ebselenamines, which are organoselenium compounds, showed their capacity to quench peroxyl radicals. mdpi.com Furthermore, certain quinazolinone derivatives have demonstrated significant antioxidant activity in both ABTS and DPPH assays. mdpi.com For example, one quinazolinthione derivative showed an excellent IC50 value of 26.87 ± 0.23 μM in the DPPH assay. mdpi.com However, direct data linking this compound derivatives to specific IC50 values in antioxidant assays remains to be fully elucidated.

The inhibition of carbohydrate-hydrolyzing enzymes such as α-glucosidase and α-amylase is a key strategy in managing type 2 diabetes. jchemrev.com Several classes of pyridine derivatives have been investigated for this purpose.

One study reported on 2-amino-4-aryl-6-(phenylthio)pyridine-3,5-dicarbonitriles, with one compound exhibiting an α-glucosidase inhibitory IC50 value of 55.6 ± 0.3 µM, which is thirteen times more potent than the standard drug, acarbose (B1664774) (IC50 = 750 ± 10 µM). jchemrev.com Another investigation into imidazo[1,2-a]pyridine-based 1,3,4-thiadiazole (B1197879) derivatives found several potent α-glucosidase inhibitors. acs.org Two compounds from this series displayed very strong inhibition with Kᵢ values of 6.09 ± 0.37 μM and 13.03 ± 2.43 μM, respectively, surpassing the reference compound acarbose. acs.org

Thiourea (B124793) derivatives based on 3-aminopyridin-2(1H)-one have also been synthesized and evaluated. semanticscholar.org The most active compound, 1-(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)-3-phenylthiourea, showed an IC50 of 9.77 mM against α-glucosidase, which was more potent than acarbose (IC50 = 11.96 mM) in that study. semanticscholar.org Additionally, spirothiazolidine derivatives containing a 4-(4-aminophenyl) group, which is structurally related to the title compound, showed promising activity as both alpha-amylase and alpha-glucosidase inhibitors, with some compounds showing a higher therapeutic effect than acarbose. mdpi.com

Compound ClassEnzymeInhibition Value (IC₅₀/Kᵢ)Reference
2-Amino-4-aryl-6-(phenylthio)pyridine-3,5-dicarbonitrileα-Glucosidase55.6 ± 0.3 µM (IC₅₀) jchemrev.com
Imidazo[1,2-a]pyridine-thiadiazole derivativeα-Glucosidase6.09 ± 0.37 μM (Kᵢ) acs.org
Imidazo[1,2-a]pyridine-thiadiazole derivativeα-Glucosidase13.03 ± 2.43 μM (Kᵢ) acs.org
1-(4,6-Dimethyl-2-oxo-1,2-dihydropyridin-3-yl)-3-phenylthioureaα-Glucosidase9.77 mM (IC₅₀) semanticscholar.org
Aminospirothiazolo pyridine-carbonitrile derivativeα-Amylase & α-GlucosidaseHigher therapeutic effect than Acarbose mdpi.com

Beyond their antidiabetic potential, derivatives of this compound and related structures are being explored as inhibitors of other crucial enzymes, such as urease and carbonic anhydrases.

Urease Inhibition: Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is a target for the treatment of infections caused by pathogens like Helicobacter pylori. Pyridine and piperazine (B1678402) are heterocyclic scaffolds known for their pharmacological activities, and their combination has led to potent urease inhibitors. frontiersin.org A series of 2-(4-(3-nitropyridin-2-yl)piperazin-1-yl)-N-arylacetamide derivatives were synthesized, with some compounds showing significant urease inhibition. frontiersin.org The most active compounds, 5b and 7e, had IC50 values of 2.0 ± 0.73 µM and 2.24 ± 1.63 µM, respectively, which were considerably more potent than the standard inhibitor thiourea (IC50 = 23.2 ± 11.0 µM). frontiersin.orgresearchgate.net The activity was influenced by the nature and position of substituents on the aryl ring. frontiersin.org

Carbonic Anhydrase Inhibition: Carbonic anhydrases (CAs) are a family of zinc-containing enzymes involved in various physiological and pathological processes. tandfonline.com Inhibition of specific CA isoforms is a therapeutic strategy for conditions like glaucoma and certain types of cancer. tandfonline.comnih.gov Sulfonamides are a well-known class of CA inhibitors. The incorporation of a pyridine ring into inhibitor design has been explored. For instance, a series of 2-pyridyl-1,2,3-triazole ligands bearing a 4-substituted benzenesulfonamide (B165840) pharmacophore were synthesized and showed promising nanomolar inhibitory activity against carbonic anhydrase isoform IX, with one ligand exhibiting a Kᵢ of 2.8 nM. researchgate.net Molecular modeling studies of various new sulfonamide derivatives have been used to understand their binding modes within the active sites of different CA isoforms, guiding the development of selective inhibitors. nih.govuomustansiriyah.edu.iq

Compound ClassEnzymeInhibition Value (IC₅₀/Kᵢ)Reference
Pyridylpiperazine derivative (5b)Urease2.0 ± 0.73 µM (IC₅₀) frontiersin.orgresearchgate.net
Pyridylpiperazine derivative (7e)Urease2.24 ± 1.63 µM (IC₅₀) frontiersin.orgresearchgate.net
2-Pyridyl-1,2,3-triazole-benzenesulfonamide ligandCarbonic Anhydrase IX2.8 nM (Kᵢ) researchgate.net

Applications of 2 4 Aminobenzyl Pyridine in Advanced Materials and Sensors

Development of Fluorescent Probes and Chemosensors

The inherent electronic properties of 2-(4-Aminobenzyl)pyridine make it an attractive scaffold for the design of fluorescent probes and chemosensors. These sensors are engineered to signal the presence of specific ions or biomolecules through a detectable change in their fluorescence properties.

Design Principles for Selective Detection of Ions and Biomolecules

The design of chemosensors based on this compound leverages specific molecular recognition and signal transduction mechanisms. nih.gov The fundamental principle involves coupling a recognition unit (receptor) to a signaling unit (fluorophore). In this context, the this compound structure can serve as part or all of both units.

Key design strategies include:

Ion Recognition: The nitrogen atom of the pyridine (B92270) ring, along with the amino group, can act as a chelating site for various metal ions. nih.gov The selectivity for a particular ion is governed by factors such as the size of the chelation cavity, the coordination geometry, and the electronic affinity of the ion. By modifying the core structure, it is possible to tune the sensor's affinity for specific cations like Pb²⁺ or others. nih.gov

Biomolecule Detection: The primary amino group is a key functional handle. It can be modified to react specifically with certain biomolecules or can form hydrogen bonds with target analytes. nih.gov For instance, it can be functionalized to create probes that react with aldehydes or other reactive species within a biological system. mdpi.com

Push-Pull Systems: The molecule contains an electron-donating amino group and an electron-withdrawing pyridine ring, forming a basic donor-π-acceptor (D-π-A) or "push-pull" system. researchgate.net This electronic arrangement is highly sensitive to the local environment and interactions with analytes, which can modulate the intramolecular charge transfer (ICT) character and, consequently, the fluorescence output. mdpi.com Enhancing this push-pull character through further chemical modification is a common strategy to create highly sensitive probes. researchgate.net

Mechanisms of Fluorescence Turn-On/Turn-Off Responses

The signaling mechanism of a fluorescent sensor is often described as a "turn-off" (quenching) or "turn-on" (enhancement) response upon analyte binding.

Fluorescence Turn-Off (Quenching): This occurs when the interaction with an analyte decreases the fluorescence quantum yield. mdpi.org A primary mechanism for this is Photoinduced Electron Transfer (PeT). In a sensor derived from this compound, the lone pair of electrons on the amino group can quench the fluorescence of a nearby fluorophore. Upon binding of an analyte (e.g., a proton or metal ion) to the amino group, the PeT process can be inhibited, leading to a "turn-on" response. Conversely, if the molecule interacts with a known quenching species, its fluorescence will be turned off. aps.orgresearchgate.net

Fluorescence Turn-On (Enhancement): A turn-on response is often more desirable as it produces a signal against a dark background, enhancing sensitivity. mdpi.com This can be achieved by inhibiting a quenching process like PeT, as described above. Another mechanism involves analyte-induced structural changes. For example, the binding of a metal ion to a flexible sensor molecule can induce rigidification, which restricts non-radiative decay pathways and enhances fluorescence emission. A probe based on a 2-(2-aminophenyl) imidazo (B10784944) [1,5-a] pyridine scaffold demonstrated a turn-on response to phosgene, where the reaction induced the formation of a rigid, highly fluorescent structure. nih.govresearchgate.net

MechanismDescriptionTypical Analyte InteractionResulting Signal
Photoinduced Electron Transfer (PeT)An electron is transferred from a donor (e.g., the amino group) to the excited fluorophore, quenching fluorescence.Binding of a cation or proton to the electron donor.Fluorescence Turn-On (PeT is inhibited).
Intramolecular Charge Transfer (ICT)Excitation leads to a charge-separated state. The emission is sensitive to solvent polarity and analyte binding.Analyte interaction alters the energy of the ICT state.Shift in emission wavelength or intensity change.
Binding-Induced RigidificationA flexible molecule has multiple non-radiative decay pathways.Analyte binding restricts molecular vibrations and rotations.Fluorescence Turn-On.
Static QuenchingFormation of a non-fluorescent ground-state complex between the fluorophore and a quencher. mdpi.orgBinding of a quencher molecule.Fluorescence Turn-Off.

Application in Biological Imaging (e.g., Two-Photon Microscopy)

Two-photon microscopy (TPM) is a powerful imaging technique for biological systems due to its ability to image deep into tissues with reduced phototoxicity and background fluorescence. nih.govnih.govdrexel.edu Probes for TPM typically require a high two-photon absorption cross-section. nih.gov

Derivatives of this compound could be engineered as effective two-photon probes. The donor-π-acceptor character inherent in its structure is a key feature of many two-photon fluorophores. By extending the π-conjugated system and optimizing the electron-donating and -accepting strengths of the end groups, it is possible to design molecules that can be efficiently excited by the simultaneous absorption of two near-infrared photons. bohrium.com

The advantages of using such probes in TPM include:

Deep Tissue Penetration: The use of lower-energy near-infrared light allows for imaging depths of up to a millimeter in living tissues. drexel.edunews-medical.net

High Resolution and Reduced Photodamage: Excitation is confined to the focal point, which provides high three-dimensional resolution and minimizes damage to the surrounding biological sample. nih.govnih.gov

Targeted Imaging: The probe can be functionalized with specific targeting moieties to accumulate in particular organelles, such as mitochondria or lysosomes, allowing for the visualization of processes within these subcellular compartments. nih.govbohrium.com

Precursors for Polymer Synthesis

The presence of a reactive primary amine group makes this compound a valuable monomer for the synthesis of advanced polymers. Its incorporation into polymer backbones can impart desirable properties such as thermal stability, solubility, and specific functionalities.

Incorporation into Polyimides and Polyamides

Aromatic polyimides and polyamides are classes of high-performance polymers known for their exceptional thermal stability and mechanical strength. tandfonline.comvt.edu However, they are often difficult to process due to their rigidity and poor solubility. researchgate.net

This compound can be used as a diamine monomer in polycondensation reactions.

Polyamides: It can react with dicarboxylic acid chlorides through low-temperature solution polycondensation to form polyamides. nih.gov The incorporation of the flexible benzyl (B1604629) group and the kinked pyridine unit into the polymer backbone can disrupt chain packing, leading to improved solubility in organic solvents and lower glass transition temperatures, which enhances processability. tandfonline.com

Polyimides: The synthesis of polyimides typically involves a two-step process where a diamine reacts with a dianhydride to form a soluble poly(amic acid) precursor, which is then thermally or chemically cyclized to the final polyimide. vt.edu The use of this compound as the diamine component would introduce pyridine functionalities along the polymer chain. These pyridine units can act as proton or electron acceptors, potentially modifying the polymer's dielectric properties or its ability to coordinate with metal ions for specialized applications.

Properties of Pyridine-Containing Aromatic Polymers
Polymer TypeMonomersKey PropertiesPotential Advantage of this compound
PolyamidePyridine-containing diacid + Aromatic diaminesHigh thermal stability (T10% > 460 °C), good solubility, high char yields. tandfonline.comEnhances solubility and processability due to its non-linear structure.
PolyimideDiamine with pyridine units + Aromatic dianhydridesHigh glass transition temperatures (201-310 °C), excellent thermal stability (T5% > 470 °C). researchgate.netIntroduces functional sites for metal coordination or hydrogen bonding.

Electropolymerization and Film Formation

Electropolymerization is a technique used to deposit a polymer film directly onto a conductive surface. rsc.org Compounds with aminophenyl groups, such as aniline (B41778), can be electrochemically oxidized to form conductive polymer films. acs.org

The 4-aminobenzyl group in this compound is structurally analogous to aniline derivatives, making it a candidate for oxidative electropolymerization. electronicsandbooks.com The process involves applying an electrical potential to an electrode submerged in a solution of the monomer. This initiates an oxidation reaction at the amine, forming radical cations that couple to create polymer chains. The resulting polymer film deposits onto the electrode surface.

The presence of the pyridine ring in the polymer structure could offer additional benefits:

Modified Redox Properties: The electron-withdrawing nature of the pyridine ring can influence the electrochemical properties of the resulting polymer film.

Sensor Applications: The pyridine units within the polymer film can serve as binding sites for metal ions, allowing the film to be used as a chemical sensor.

Composite Materials: The polymer can be synthesized in the presence of other materials, such as metal oxides, to form composite films with enhanced properties for applications like photocatalysis. mdpi.com

Based on a comprehensive search of available scientific literature and patent databases, there is currently insufficient specific information to generate a detailed article on the applications of this compound in advanced materials and sensors according to the requested outline.

Therefore, it is not possible to provide a scientifically accurate and detailed article with research findings and data tables for the following sections as requested:

Dye Precursors and Color Formers

Further research and publication in these specific areas would be required to fulfill this request.

Emerging Research Directions and Future Perspectives

Novel Synthetic Strategies for Complex Architectures

The development of novel synthetic methodologies is crucial for expanding the chemical space around the 2-(4-Aminobenzyl)pyridine core, enabling the construction of more complex and sterically hindered architectures. While traditional methods for pyridine (B92270) synthesis exist, contemporary research focuses on more efficient and versatile strategies.

Advanced transition-metal-catalyzed reactions, such as cross-coupling and cyclization, are at the forefront of modern synthetic organic chemistry. researchgate.net These methods offer powerful tools for creating new carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of diverse functional groups onto the pyridine or aniline (B41778) rings of this compound. For instance, palladium-catalyzed reactions could be employed to functionalize the pyridine ring, while the amino group on the benzyl (B1604629) moiety can serve as a handle for further derivatization. nih.gov

Furthermore, multicomponent reactions (MCRs) are gaining traction for the one-pot synthesis of highly functionalized pyridine derivatives. nih.gov These reactions offer significant advantages in terms of efficiency and atom economy by combining three or more reactants in a single step. Adapting MCR strategies to incorporate a this compound precursor could provide rapid access to libraries of complex derivatives for biological screening.

Synthetic StrategyDescriptionPotential Application for this compound
Transition-Metal Catalysis Utilizes metals like palladium or copper to catalyze C-C and C-N bond formation. researchgate.netFunctionalization of the pyridine ring or coupling at the amino group.
Multicomponent Reactions (MCRs) Combines three or more starting materials in a single reaction vessel. nih.govRapid generation of a diverse library of complex derivatives.
Catalyst-Free Tandem Reactions A sequence of intramolecular reactions under catalyst-free conditions, often initiated by heat or microwaves. researchgate.netEfficient and environmentally friendly synthesis of fused heterocyclic systems.
C-H Activation Direct functionalization of carbon-hydrogen bonds, avoiding the need for pre-functionalized starting materials.Late-stage modification of the core structure to fine-tune properties.

These advanced synthetic approaches are pivotal for unlocking the full potential of this compound as a versatile building block for novel chemical entities.

Integrated Computational-Experimental Design for Targeted Applications

The integration of computational modeling with experimental synthesis and biological testing has become an indispensable tool in modern drug discovery and materials science. This synergistic approach allows for the rational design of this compound derivatives with specific, predetermined properties, thereby accelerating the development process and reducing costs.

Molecular Docking and 3D-QSAR

Computational techniques such as molecular docking and three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling are instrumental in predicting the interaction of small molecules with biological targets. mdpi.com For instance, researchers have successfully used these methods to design aminopyridine analogs as potent enzyme inhibitors. nih.gov A similar strategy can be applied to this compound, where the core structure can be computationally docked into the active site of a target protein. The resulting binding poses and energy scores can guide the design of new derivatives with improved affinity and selectivity. 3D-QSAR models can further refine these designs by correlating the structural features of a series of analogs with their biological activity. mdpi.com

In Silico Screening and Property Prediction

Virtual screening of large compound libraries based on the this compound scaffold can identify initial hits for a specific biological target. Furthermore, computational tools can predict various physicochemical and pharmacokinetic properties (ADME/Tox - Absorption, Distribution, Metabolism, Excretion, and Toxicity) of the designed molecules, helping to prioritize candidates with favorable drug-like characteristics for synthesis.

This integrated computational-experimental workflow allows for a more focused and efficient exploration of the chemical space around this compound, leading to the development of molecules with optimized performance for targeted applications.

Exploration of Multifunctional Derivatives

The unique structure of this compound, featuring both a hydrogen bond acceptor (pyridine nitrogen) and a hydrogen bond donor (amino group), makes it an excellent scaffold for developing multifunctional molecules. By strategically introducing other pharmacophores or functional moieties, it is possible to create derivatives that can interact with multiple biological targets or exhibit a combination of useful properties.

Hybrid Molecules with Enhanced Biological Activity

The pyridine nucleus is a common feature in many biologically active compounds with a wide range of activities, including antimicrobial, anticancer, and anti-inflammatory properties. bohrium.com By coupling this compound with other known bioactive heterocycles, such as thiazole, pyrazole, or benzimidazole, it is possible to generate hybrid molecules with potentially synergistic or novel biological activities. For example, 2-aminothiazole-based pyridine analogs have been designed and synthesized, demonstrating the feasibility of creating such multifunctional compounds. mdpi.com

Derivatives for Materials Science Applications

The structural motifs present in this compound are also relevant in materials science. The pyridine ring can coordinate with metal ions, making it a candidate for the synthesis of metal-organic frameworks (MOFs) or coordination polymers. The amino group provides a site for polymerization or grafting onto surfaces. The development of multifunctional derivatives could lead to new materials with interesting optical, electronic, or catalytic properties.

Functional MoietyPotential Combined FunctionalityExample Application Area
Thiazole Anticancer and antimicrobial activity. mdpi.comMedicinal Chemistry
Pyridine Broad-spectrum antimicrobial and enzyme inhibition. bohrium.comMedicinal Chemistry
Benzimidazole Anticancer and antimicrobial properties. bohrium.comMedicinal Chemistry
Quaternary Ammonium (B1175870) Salts Enhanced water solubility and antioxidant activity. mdpi.comFood Science, Biomedicine

The exploration of multifunctional derivatives of this compound is a promising avenue for the discovery of novel therapeutic agents and advanced materials.

Sustainable and Green Chemistry Approaches in Synthesis

In recent years, the principles of green chemistry have become increasingly important in chemical synthesis, aiming to reduce the environmental impact of chemical processes. mdpi.com The application of these principles to the synthesis of this compound and its derivatives is an active area of research.

Green Solvents and Catalysts

One of the key tenets of green chemistry is the use of environmentally benign solvents. Efforts are being made to replace traditional volatile organic compounds with greener alternatives such as water, ethanol (B145695), or ionic liquids in the synthesis of pyridine derivatives. nih.gov Similarly, the use of heterogeneous or reusable catalysts, such as FeCl3 or silica-supported perchloric acid, can simplify purification processes and reduce waste. nih.gov

Energy-Efficient Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields, often under solvent-free conditions. researchgate.net This technology can significantly reduce energy consumption compared to conventional heating methods. The development of microwave-assisted protocols for the synthesis of this compound derivatives is a promising direction for sustainable chemistry.

Green Chemistry ApproachDescriptionBenefit
Use of Green Solvents Replacing hazardous organic solvents with water, ethanol, or 2-Me-THF. d-nb.infoReduced environmental pollution and health risks.
Heterogeneous Catalysis Employing solid-supported catalysts that can be easily separated and reused. nih.govSimplified purification and waste reduction.
Microwave Irradiation Using microwave energy to heat reactions rapidly and efficiently. researchgate.netFaster reaction times and reduced energy consumption.
Solvent-Free Reactions Conducting reactions without a solvent, often by grinding reactants together. nih.govElimination of solvent waste.

By embracing these green chemistry approaches, the synthesis of this compound and its derivatives can be made more environmentally friendly and economically viable.

Clinical Translation Potential of Biologically Active Analogs

The pyridine scaffold is a well-established pharmacophore present in numerous approved drugs. researchgate.net This precedent suggests that analogs of this compound, if properly designed and optimized, could have significant potential for clinical translation.

Structure-Activity Relationship (SAR) Studies

A critical step in the development of any new therapeutic agent is the elucidation of its structure-activity relationship (SAR). acs.org SAR studies involve systematically modifying the chemical structure of a lead compound and evaluating the effect of these changes on its biological activity. For this compound, this would involve synthesizing a series of analogs with different substituents on the pyridine and aniline rings and testing their efficacy and selectivity against a specific biological target. The insights gained from SAR studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of a drug candidate. nih.gov

Preclinical and Clinical Development

Promising candidates identified through SAR studies would need to undergo rigorous preclinical testing to evaluate their safety and efficacy in animal models. This includes studies on pharmacokinetics, pharmacodynamics, and toxicology. Compounds that demonstrate a favorable preclinical profile may then advance to clinical trials in humans. While the path to clinical translation is long and challenging, the proven therapeutic potential of pyridine-containing molecules provides a strong rationale for the continued investigation of this compound analogs as potential drug candidates. bohrium.comresearchgate.net The development of 2,4-disubstituted pyridine derivatives as effective agents against intracellular and biofilm-forming tubercle bacilli highlights the potential of this class of compounds. nih.gov

Q & A

Q. What are the common synthetic routes for 2-(4-Aminobenzyl)pyridine, and how can reaction yields be optimized?

Synthesis typically involves coupling reactions such as Suzuki-Miyaura to attach the benzyl group to the pyridine ring. For example, outlines a multi-step synthesis for a related compound, emphasizing the use of dichloromethane as a solvent and NaOH for deprotonation. To optimize yields:

  • Control reaction temperature (e.g., 0–5°C for sensitive intermediates) .
  • Purify intermediates via column chromatography to remove byproducts .
  • Monitor reaction progress using TLC or HPLC to identify incomplete steps .

Q. Which analytical techniques are critical for characterizing this compound and confirming its purity?

Key techniques include:

  • NMR spectroscopy (¹H/¹³C) to verify substitution patterns on the pyridine and benzyl groups .
  • Mass spectrometry (MS) for molecular weight confirmation, as demonstrated in for structurally similar compounds .
  • HPLC with UV detection to assess purity (>95% required for biological studies) .

Q. What are the primary applications of this compound in biological research?

This compound serves as:

  • A ligand precursor in receptor-binding studies, leveraging its aromatic and amine groups for interactions with enzymatic active sites .
  • A scaffold for designing enzyme inhibitors (e.g., kinase or protease inhibitors), as seen in ’s discussion of pyridine derivatives in medicinal chemistry .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR shifts) for this compound derivatives?

Contradictions often arise from solvent effects or tautomerism. To address this:

  • Compare experimental data with computational predictions (e.g., DFT calculations) .
  • Cross-reference with databases like NIST Chemistry WebBook for validated spectral profiles .
  • Use deuterated solvents to eliminate solvent-induced shift variations .

Q. What strategies improve the stability of this compound under varying pH and temperature conditions?

and highlight stability challenges for pyridine derivatives:

  • Store in inert atmospheres (e.g., argon) to prevent oxidation of the amine group .
  • Avoid prolonged exposure to acidic conditions (pH < 4), which may protonate the pyridine nitrogen, leading to decomposition .
  • Conduct accelerated stability studies (40°C/75% RH) to identify degradation pathways .

Q. How can researchers mitigate risks when handling this compound in laboratory settings?

Safety protocols from , and 9 recommend:

  • PPE : Gloves, lab coats, and goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates .
  • Spill management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Q. What computational methods are effective for predicting the reactivity of this compound in catalytic systems?

  • Density Functional Theory (DFT) to model electronic properties (e.g., HOMO/LUMO levels) and predict sites for electrophilic/nucleophilic attack .
  • Molecular docking to simulate interactions with biological targets, as applied in for pyridine-based inhibitors .

Methodological Considerations

Q. How should researchers design experiments to study the compound’s role in multi-step organic syntheses?

  • Use kinetic profiling to identify rate-limiting steps (e.g., benzylation vs. amination) .
  • Employ isotopic labeling (e.g., ¹⁵N) to trace amine group participation in reactions .

Q. What are best practices for validating biological activity data across independent studies?

  • Replicate assays under standardized conditions (e.g., cell lines, incubation times) .
  • Use positive/negative controls (e.g., known inhibitors) to calibrate activity measurements .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.